molecular formula C19H16F3N5O2 B2595108 (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034408-15-4

(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

カタログ番号 B2595108
CAS番号: 2034408-15-4
分子量: 403.365
InChIキー: LDZWMAXRQUEDSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
BenchChem offers high-quality (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial and Antifungal Agents

Research has demonstrated the synthesis and characterization of novel derivatives, including (5-Phenylisoxazol-3-yl)(4-(substituted phenyl)piperazin-1-yl)methanone, exhibiting significant antibacterial and antifungal activities. These compounds were tested against various strains such as S. aureus, E. coli, and P. aeruginosa for bacteria, and T. viride, A. flavus for fungi, showing promising results as potential antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).

Anticonvulsant Agents

Another study focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. These derivatives displayed significant anticonvulsant activity in the maximal electroshock (MES) test, with certain compounds showing potency surpassing that of reference drugs like phenytoin, indicating their potential as anticonvulsant agents (Malik & Khan, 2014).

Dipeptidyl Peptidase Inhibitors

The compound has also been studied in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. The metabolism, excretion, and pharmacokinetics of related compounds were examined in rats, dogs, and humans, providing valuable insights into their pharmacological properties and potential therapeutic applications (Sharma et al., 2012).

Antimicrobial Activity

Further research into pyridine derivatives revealed their synthesis and antimicrobial activity, contributing to the development of new antimicrobial agents. These studies involved structural characterization and screening against various bacterial and fungal strains, underscoring the compound's relevance in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antitumor, Antimicrobial, and Antioxidant Activities

Moreover, novel pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antitumor, antimicrobial, and antioxidant activities. These compounds showed excellent in vitro antitumor activity against specific cell lines and high antimicrobial and antioxidant activities, indicating their potential in cancer research and antimicrobial therapies (Farag & Fahim, 2019).

Imaging Agents for Parkinson's Disease

One particular study synthesized a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting the compound's application in neurological research and its potential for contributing to the understanding and treatment of Parkinson's disease (Wang et al., 2017).

特性

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)16-11-17(24-12-23-16)26-6-8-27(9-7-26)18(28)14-10-15(29-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZWMAXRQUEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。